molecular formula C11H22N2O2 B2597809 Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate CAS No. 1518049-40-5

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Cat. No. B2597809
CAS RN: 1518049-40-5
M. Wt: 214.309
InChI Key: PAPCNNLOLIHVLC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is a cyclic urethane derivative. It has a molecular weight of 214.31 . The compound is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate are not available in the search results, related compounds such as N-Boc-ethylenediamine are used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (2-amino-1-cyclobutylethyl)carbamate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate has a predicted boiling point of 326.5±25.0 °C and a predicted density of 1.044±0.06 g/cm3 . Its pKa is predicted to be 12.21±0.46 .

Scientific Research Applications

Antibiotic Synthesis

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, particularly against Gram-negative bacteria, including multidrug-resistant strains. Researchers have explored various synthetic routes to obtain this intermediate, involving steps such as amination, reduction, esterification, trityl protection, and condensation .

Natural Product Derivatives

The compound has also found applications in the synthesis of natural product derivatives. For instance, it serves as an intermediate in the production of ®-tert-butyl benzyl (1-(tert-butyl)-3-yn-2-yl)carbamate , a key building block for the natural product jaspine B . Jaspine B, isolated from marine sponges, exhibits cytotoxic activity against several human carcinoma cell lines .

Catalysis and Ligand Design

The aminoethyl carbamate functionality can act as a ligand in coordination chemistry. Researchers may explore its coordination with transition metals for catalytic applications. Additionally, the tert-butyl group can influence the reactivity of metal complexes, making it valuable in ligand design.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPCNNLOLIHVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1518049-40-5
Record name tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
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